molecular formula C41H64N2O27 B1495426 Forssmanpentaosempglycoside CAS No. 1858224-10-8

Forssmanpentaosempglycoside

Cat. No.: B1495426
CAS No.: 1858224-10-8
M. Wt: 1016.9 g/mol
InChI Key: RXASOZFPAPTWJX-LLCQHTAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Forssmanpentaosempglycoside is a useful research compound. Its molecular formula is C41H64N2O27 and its molecular weight is 1016.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Forssman Antigenicity and Synthesis : The Forssman antigen is a glycosphingolipid, a ceramide pentasaccharide. Studies have shown that it exhibits antigenic properties and can be synthesized chemically. For instance, Kijimoto‐Ochiai et al. (1983) explored the Forssman antigenicity of a chemically synthesized globopentaose, demonstrating its inhibitory activity in certain immunological reactions, despite difficulties in forming a stable complex with Forssman antibody (Kijimoto‐Ochiai et al., 1983).

  • Expression in Human Tissues : Forssman glycolipid and its expression in human tissues, including its potential role as a tumor-associated antigen, have been investigated. Hakomori et al. (1977) found that Forssman glycolipid was present in some gastrointestinal mucosa and tumors, suggesting its role as an isoantigen and its potential relationship with human tumors (Hakomori et al., 1977).

  • Electrochemical Analysis : The potential for distinguishing glycan isomers, including oligosaccharide pentamers like Forssman antigen, using electrochemical methods has been explored. Trefulka and Paleček (2014) revealed that oligosaccharide pentamers can be electrochemically distinguished, paving the way for new methods in glycan analysis (Trefulka & Paleček, 2014).

  • Biosynthesis and Localization : Studies have also focused on the biosynthesis and localization of Forssman antigen in human tissues, such as lung and lung carcinoma. Yoda et al. (1980) identified the presence of this antigenic glycolipid in all examined tissues of adult and embryo lungs, and lung tumors (Yoda et al., 1980).

  • Structural Analysis : Siddiqui and Hakomori (1971) conducted structural analysis of Forssman glycolipid hapten, identifying its components and shedding light on its biochemical characteristics (Siddiqui & Hakomori, 1971).

  • Inhibition of Autolysin Activity : The role of lipoteichoic acid, which contains Forssman antigen, in inhibiting autolysin activity in Pneumococcus has been researched by Höltje and Tomasz (1975), suggesting its potential physiological role in controlling autolysin activity (Höltje & Tomasz, 1975).

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50)/t17-,18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30-,31-,32-,33+,34+,35-,36+,37-,38+,39-,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXASOZFPAPTWJX-LLCQHTAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)O[C@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64N2O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.